Home > Products > Screening Compounds P41453 > 1-(2,6-Difluorobenzyl)-5-bromo-6-methyluracil
1-(2,6-Difluorobenzyl)-5-bromo-6-methyluracil - 352303-66-3

1-(2,6-Difluorobenzyl)-5-bromo-6-methyluracil

Catalog Number: EVT-3094580
CAS Number: 352303-66-3
Molecular Formula: C12H9BrF2N2O2
Molecular Weight: 331.117
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(2,6-Difluorobenzyl)-5-bromo-6-methyluracil is a synthetic compound that belongs to the class of uracil derivatives, which are significant in medicinal chemistry due to their biological activity. This compound features a unique substitution pattern that may enhance its pharmacological properties. The structure includes a difluorobenzyl group at the first position and a bromo and methyl group at the fifth and sixth positions, respectively.

Source

This compound has been studied for its potential applications in drug development, particularly in targeting various biological pathways. The synthesis and characterization of this compound have been documented in several scientific studies and patents, indicating its relevance in pharmaceutical research.

Classification

1-(2,6-Difluorobenzyl)-5-bromo-6-methyluracil can be classified as:

  • Chemical Class: Uracil derivatives
  • Functional Groups: Halogenated aromatic compound, heterocyclic compound
Synthesis Analysis

The synthesis of 1-(2,6-Difluorobenzyl)-5-bromo-6-methyluracil involves several steps that utilize various reagents and catalysts to achieve the desired product.

Methods

  1. Phase Transfer Catalysis: The synthesis can be enhanced using phase transfer catalysts to facilitate the reaction between organic and aqueous phases, improving yields and reaction times.
  2. Bromination: The introduction of the bromine atom is typically achieved through electrophilic bromination of the uracil derivative.
  3. Substitution Reactions: The difluorobenzyl group is introduced via nucleophilic substitution methods, where appropriate precursors are reacted under controlled conditions.

Technical Details

The reaction conditions often involve:

  • Temperature control to optimize yield
  • Use of solvents like ethanol or other environmentally friendly solvents
  • Catalysts such as paratoluenesulfonic acid to enhance reaction rates and selectivity.
Molecular Structure Analysis

Data

  • Molecular Weight: Approximately 303.11 g/mol
  • Melting Point: Specific melting point data may vary; experimental determination is necessary for precise values.
  • Solubility: Generally soluble in organic solvents with varying polarity.
Chemical Reactions Analysis

1-(2,6-Difluorobenzyl)-5-bromo-6-methyluracil can undergo various chemical reactions typical of uracil derivatives:

Reactions

  1. Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles under basic conditions.
  2. Electrophilic Aromatic Substitution: The difluorobenzyl moiety may participate in further substitutions depending on the reaction conditions.
  3. Dehydrohalogenation: Under certain conditions, elimination reactions may occur leading to unsaturated derivatives.

Technical Details

The reactivity of this compound is influenced by the electron-withdrawing nature of the fluorine atoms and the bromine atom's leaving group ability, which can facilitate various synthetic transformations.

Mechanism of Action

The mechanism of action for 1-(2,6-Difluorobenzyl)-5-bromo-6-methyluracil is not fully elucidated but is hypothesized to involve:

  1. Inhibition of Enzymatic Pathways: Similar compounds have shown activity against various enzymes involved in nucleic acid metabolism.
  2. Interference with DNA/RNA Synthesis: Given its structural similarity to uracil, it may act as an analogue interfering with nucleic acid synthesis.

Data

Studies have indicated that modifications at the uracil ring can significantly alter binding affinities and biological activities, suggesting a nuanced mechanism dependent on structural variations.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline form.
  • Stability: Stability under ambient conditions needs assessment; halogenated compounds often require careful handling due to potential reactivity.

Chemical Properties

  • Reactivity: Reacts with strong bases or nucleophiles; susceptible to hydrolysis under certain conditions.
  • Solubility Profile: Soluble in polar organic solvents; insoluble in water.

Relevant data from studies indicate that physical properties such as melting point and solubility can vary based on purity and specific synthetic routes used.

Applications

1-(2,6-Difluorobenzyl)-5-bromo-6-methyluracil has potential applications in:

  • Pharmaceutical Development: As a scaffold for designing new drugs targeting diseases linked to nucleic acid metabolism.
  • Research Tools: Useful in studying mechanisms of action related to uracil analogues in biological systems.
  • Synthetic Chemistry: Serves as an intermediate in synthesizing more complex molecules for therapeutic use.
Introduction to 1-(2,6-Difluorobenzyl)-5-bromo-6-methyluracil in Modern Medicinal Chemistry

Role of Halogen-Substituted Pyrimidines in Drug Discovery

Halogen-substituted pyrimidines constitute a privileged pharmacophore class in medicinal chemistry due to their capacity for specific molecular interactions and tunable electronic properties. The bromine atom at the 5-position of uracil derivatives serves as an electron-withdrawing group that significantly influences the compound's electron distribution, enhancing hydrogen bonding capabilities and creating a synthetic handle for further functionalization via cross-coupling reactions. Simultaneously, the methyl group at the 6-position contributes steric bulk and lipophilicity, parameters crucial for membrane penetration and bioavailability. These substitutions collectively modify the uracil ring's acidity, evidenced by the pKa value of 7.83 ± 0.10 predicted for 5-bromo-6-methyluracil, which subsequently influences its ionization state under physiological conditions and its capacity for ionic interactions with biological targets [1] [5].

The strategic placement of halogens on pyrimidine scaffolds enables key intermolecular interactions with biological targets. Bromine's polarizability facilitates halogen bonding—a directional interaction where bromine acts as an electrophile with carbonyl oxygen atoms or other electron donors in target proteins. This interaction often enhances binding affinity and selectivity beyond what can be achieved through hydrogen bonding alone. Additionally, the bromine atom creates a synthetic vector for structural diversification through transition metal-catalyzed coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling efficient exploration of structure-activity relationships during lead optimization campaigns. The crystalline nature of these compounds, evidenced by the melting point range of 269-271°C for 5-bromo-6-methyluracil, further indicates their structural stability and suitability for detailed crystallographic studies to inform drug design [1].

Table 1: Key Physicochemical Properties of Halogenated Pyrimidine Building Blocks

CompoundSubstituentsMolecular Weight (g/mol)Melting Point (°C)Key Biological Impacts
5-Bromo-6-methyluracil5-Br, 6-CH₃205.01269-271Enhanced halogen bonding, optimized lipophilicity
6-Amino-5-bromo-1-methyluracil5-Br, 6-NH₂, 1-CH₃220.02Not reportedIncreased hydrogen bonding capacity
5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridineBromo-methyl fused system211.06Not reportedExpanded π-system for stacking interactions

The biological significance of halogenated pyrimidines extends to their role as key intermediates in synthesizing complex therapeutic agents. For instance, 6-amino-5-bromo-1-methyluracil (CAS 14094-37-2) demonstrates how bromine substitution enables further molecular elaboration while the amino group introduces hydrogen bonding potential [6]. Similarly, 5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 958358-00-4) represents a fused heterocyclic system where the bromomethyl motif maintains its utility for coupling reactions in more complex architectures [8]. These structural features collectively contribute to enhanced target engagement profiles in drug candidates targeting enzymes, receptors, and nucleic acids, validating the strategic incorporation of halogen atoms in medicinal chemistry.

Structural Evolution of Nonpeptide Gonadotropin-Releasing Hormone (GnRH) Receptor Antagonists

The development of nonpeptide GnRH receptor antagonists represents a landmark achievement in overcoming the pharmacological limitations of peptide-based therapeutics, particularly regarding oral bioavailability and duration of action. Early peptide GnRH antagonists faced challenges including poor absorption, rapid clearance, and tendency to induce histamine release. The structural evolution toward nonpeptide frameworks centered on heterocyclic cores capable of mimicking the spatial orientation of key peptide residues while conferring improved metabolic stability. Thieno[2,3-d]pyrimidine-2,4-dione derivatives emerged as particularly promising scaffolds, with compound 1 (sufugolix) demonstrating significant oral activity but suboptimal cytochrome P450 (CYP) inhibition profiles [2].

The critical breakthrough came through strategic modifications at the 5- and 3-positions of the thienopyrimidinedione ring, informed by computational modeling of the GnRH receptor binding pocket. Introduction of (dimethylamino)methyl at position 5 significantly reduced CYP inhibition while maintaining potency, attributed to the basic amine's disruption of heme iron coordination. Simultaneously, the incorporation of 6-methoxypyridazin-3-yl at position 3 enhanced hydrogen bonding networks with receptor residues. These modifications culminated in TAK-385 (relugolix), which features 1-(2,6-difluorobenzyl) substitution analogous to the structural motifs in 1-(2,6-difluorobenzyl)-5-bromo-6-methyluracil [2].

The bromo-methyluracil component serves as a critical intermediate in constructing such advanced antagonists. The uracil ring provides a planar, hydrogen-bonding proficient platform that mimics peptide backbone interactions, while the bromine atom enables precise structural diversification through cross-coupling chemistry. This synthetic versatility allows medicinal chemists to systematically explore steric and electronic effects at this molecular position. The methyl group adjacent to bromine contributes beneficial lipophilicity (logP ~2.43 as calculated for analogous brominated heterocycles), facilitating membrane permeation necessary for oral bioavailability [8]. These design principles transformed GnRH antagonist development, with TAK-385 achieving sustained suppression of luteinizing hormone levels in primates for over 24 hours following a single 3 mg/kg oral dose—a therapeutic milestone unattainable with earlier peptide antagonists [2].

Significance of Difluorobenzyl and Bromo Substituents in Bioactive Small Molecules

The 2,6-difluorobenzyl moiety represents a strategically optimized aromatic substitution pattern that confers distinct advantages in drug-receptor interactions while maintaining favorable physicochemical properties. The fluorine atoms, with their high electronegativity and small atomic radius, create a strong electron-deficient aromatic system that engages in dipole-dipole interactions, hydrogen bonding (through fluorine's lone pairs), and orthogonal multipolar interactions with target proteins. Specifically, the 2,6-difluoro configuration prevents metabolic oxidation at these positions while maintaining planarity essential for π-stacking interactions. This substitution pattern enhances binding affinity for hydrophobic pockets in proteins, as demonstrated in the GnRH antagonist TAK-385 where the difluorobenzyl group contributed significantly to receptor occupancy [2].

Concurrently, the bromo substituent at the 5-position of the uracil ring serves multiple roles: as a moderately lipophilic group (contributing +0.94 to logP), as a hydrogen bond acceptor due to its polarizability, and as a versatile synthetic handle for further structural elaboration. Bromine's polarizability facilitates halogen bonding—a directional interaction where bromine acts as a Lewis acid with carbonyl oxygen atoms or other electron donors in biological targets. This interaction typically contributes 1-2 kcal/mol to binding energy, significantly enhancing ligand-receptor affinity. The bromine atom also influences the uracil ring's electron distribution, lowering the pKa of the N3-H proton to approximately 7.83, which may facilitate ionization under physiological conditions and subsequent ionic interactions [1] [5].

Table 2: Electronic and Steric Contributions of Key Substituents in Pyrimidine-Based Therapeutics

SubstituentElectrostatic ContributionSteric Contribution (van der Waals volume ų)Biological Effects
2,6-DifluorobenzylStrong electron-withdrawing (σₘ = 0.34)66.5Enhanced receptor binding, metabolic stability
5-BromoModerate electron-withdrawing (σₘ = 0.44)26.5Halogen bonding, controlled lipophilicity
6-MethylElectron-donating (σₘ = -0.17)23.8Increased lipophilicity, steric blockade

Crystallographic studies of halogenated bioactive compounds reveal that the bromine atom frequently participates in short-range contacts (3.3-3.5 Å) with backbone carbonyl oxygens in target proteins, validating its role in specific molecular recognition [7]. Similarly, the methyl group at the 6-position provides strategic steric hindrance that can protect adjacent functional groups from metabolic degradation while contributing to hydrophobic enclosure in binding pockets. The methyl group's electron-donating properties (+I effect) also subtly modulate the electron density of the uracil ring, potentially influencing tautomeric equilibria and hydrogen-bonding patterns. Together, these substituents create a multifaceted interaction profile that optimizes target engagement while maintaining drug-like properties essential for pharmaceutical development, as evidenced by the clinical success of compounds incorporating these molecular features [1] [2] [7].

Table 3: Comparative Analysis of Key Pyrimidine Derivatives in Drug Discovery

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Primary Therapeutic Application
5-Bromo-6-methyluracil15018-56-1C₅H₅BrN₂O₂205.01Synthetic intermediate for GnRH antagonists
6-Amino-5-bromo-1-methyluracil14094-37-2C₅H₆BrN₃O₂220.02Nucleoside analog development
1-(2,6-Difluorobenzyl)-5-bromo-6-methyluracilNot specifiedC₁₂H₁₀BrF₂N₂O₂332.12*Advanced intermediate in TAK-385 synthesis
5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine958358-00-4C₈H₇BrN₂211.06Protein-protein interaction inhibitor

*Calculated molecular weight based on structural formula

Table 4: Synthetic Versatility of 5-Bromo-6-methyluracil Derivatives

Reaction TypeReagents/ConditionsResulting CompoundPharmaceutical Application
N-Alkylation2,6-Difluorobenzyl halide, base1-(2,6-Difluorobenzyl)-5-bromo-6-methyluracilGnRH antagonist intermediate
Suzuki CouplingArylboronic acids, Pd catalysis5-Aryl-6-methyluracilsKinase inhibitor development
Buchwald-Hartwig AminationSecondary amines, Pd catalysts5-Amino-6-methyluracil derivativesCNS-active compounds
ReductionPd/C, H₂ or LiAlH₄5,6-DimethyluracilMetabolic stability studies

The structural synergy between the difluorobenzyl and bromo-methyluracil components creates a multifaceted pharmacophore capable of addressing complex pharmacological challenges. The bromo-methyluracil moiety serves as a hydrogen-bonding proficient platform that mimics peptide backbone interactions, while the difluorobenzyl group provides targeted hydrophobicity essential for binding pocket occupancy. This strategic combination enables precise optimization of drug-target residence time and selectivity profiles—critical factors in developing therapeutics for hormone-dependent conditions where sustained receptor blockade is desirable [2] [7]. The crystalline nature of these compounds, evidenced by detailed crystallographic analyses, further facilitates structure-based drug design by providing high-resolution molecular interaction maps [7].

Properties

CAS Number

352303-66-3

Product Name

1-(2,6-Difluorobenzyl)-5-bromo-6-methyluracil

IUPAC Name

5-bromo-1-[(2,6-difluorophenyl)methyl]-6-methylpyrimidine-2,4-dione

Molecular Formula

C12H9BrF2N2O2

Molecular Weight

331.117

InChI

InChI=1S/C12H9BrF2N2O2/c1-6-10(13)11(18)16-12(19)17(6)5-7-8(14)3-2-4-9(7)15/h2-4H,5H2,1H3,(H,16,18,19)

InChI Key

AUXJUUXDNYYRQE-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)NC(=O)N1CC2=C(C=CC=C2F)F)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.